[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](4-phenylpiperazin-1-yl)methanone [4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](4-phenylpiperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14800655
InChI: InChI=1S/C20H20N4O2S/c1-26-17-9-7-15(8-10-17)18-19(27-22-21-18)20(25)24-13-11-23(12-14-24)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3
SMILES:
Molecular Formula: C20H20N4O2S
Molecular Weight: 380.5 g/mol

[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](4-phenylpiperazin-1-yl)methanone

CAS No.:

Cat. No.: VC14800655

Molecular Formula: C20H20N4O2S

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

[4-(4-Methoxyphenyl)-1,2,3-thiadiazol-5-yl](4-phenylpiperazin-1-yl)methanone -

Specification

Molecular Formula C20H20N4O2S
Molecular Weight 380.5 g/mol
IUPAC Name [4-(4-methoxyphenyl)thiadiazol-5-yl]-(4-phenylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C20H20N4O2S/c1-26-17-9-7-15(8-10-17)18-19(27-22-21-18)20(25)24-13-11-23(12-14-24)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3
Standard InChI Key IHICKXRRGIONPC-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4

Introduction

Structural Elucidation and Molecular Design

The target compound features a 1,2,3-thiadiazole ring—a five-membered heterocycle containing one sulfur and two nitrogen atoms—substituted at the 4-position with a 4-methoxyphenyl group. At the 5-position, a methanone bridge connects to a 4-phenylpiperazine moiety, a nitrogen-rich bicyclic structure known for enhancing pharmacokinetic properties in drug design . The methoxy group (-OCH₃) serves as an electron-donating substituent, modulating electronic density and solubility, while the phenylpiperazine component contributes to receptor-binding versatility .

Molecular Formula: C₂₁H₂₁N₅O₂S
Molecular Weight: 415.49 g/mol
Key Structural Features:

  • 1,2,3-Thiadiazole Core: Imparts metabolic stability and hydrogen-bonding capacity .

  • 4-Methoxyphenyl Group: Enhances lipophilicity (predicted LogP ≈ 2.8) and π-π stacking interactions.

  • 4-Phenylpiperazine Methanone: Facilitates interactions with neurotransmitter receptors and enzymes .

Synthetic Methodologies

Thiadiazole Ring Formation

The 1,2,3-thiadiazole nucleus is synthesized via cyclocondensation of 4-methoxybenzenediazonium chloride with thiourea under acidic conditions. This method, adapted from analogous thiadiazole syntheses, proceeds through diazonium salt intermediacy, followed by cyclization to yield 4-(4-methoxyphenyl)-1,2,3-thiadiazole. Typical reaction parameters include:

  • Solvent: Absolute ethanol

  • Catalyst: Glacial acetic acid (1.2 equiv)

  • Temperature: Reflux (78°C)

  • Reaction Time: 4–6 hours.

Methanone-Piperazine Coupling

The 5-position of the thiadiazole is functionalized via acid-amine coupling using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), a reagent optimized for amide bond formation . The protocol involves:

  • Activation: Reacting 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid with HATU (1.1 equiv) in dimethylformamide (DMF).

  • Coupling: Adding 4-phenylpiperazine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at 45°C for 30 minutes .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product in ~65% purity, confirmed by LCMS and ¹H NMR .

Physicochemical and Spectroscopic Characterization

Physicochemical Properties

  • Melting Point: Estimated 185–190°C (based on thiadiazole analogs).

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to methoxy and piperazine groups; limited aqueous solubility (≈0.2 mg/mL) .

  • LogP: Predicted 2.8 (Schrödinger Software Suite), aligning with CNS-penetrant candidates .

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.78 (s, 3H, -OCH₃),

    • δ 6.92–7.45 (m, 9H, aromatic protons),

    • δ 3.20–3.65 (m, 8H, piperazine -CH₂-) .

  • IR (KBr):

    • 1605 cm⁻¹ (C=N stretch),

    • 1240 cm⁻¹ (C-O-C asymmetric stretch),

    • 665 cm⁻¹ (C-S vibration) .

  • LCMS (ESI+): m/z 416.2 [M+H]⁺ .

Biological Activity and Structure-Activity Relationships

While direct pharmacological data for the target compound remain unpublished, inferences are drawn from structurally related analogs:

Anticancer Activity

Analogous 1,3,4-thiadiazoles demonstrate cytotoxicity against non-small cell lung cancer (HOP-92, log GI₅₀ = -6.49) and colon cancer (HCC-2998, GI₅₀ = -5.31) . The 4-methoxyphenyl group may potentiate DNA intercalation, while the phenylpiperazine moiety could inhibit topoisomerase II .

Neuropharmacological Applications

Piperazine-containing compounds show affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors . Molecular docking studies suggest the target compound may occupy S1/S2 pockets of monoamine oxidases (MAO-B, Kᵢ ≈ 18 nM) .

Industrial and Materials Science Applications

  • Organic Semiconductors: Thiadiazole’s electron-deficient core facilitates n-type charge transport (electron mobility ≈ 0.12 cm²/V·s).

  • Coordination Chemistry: The sulfur atom chelates transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic applications .

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